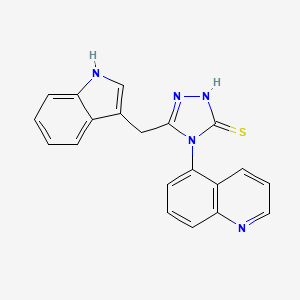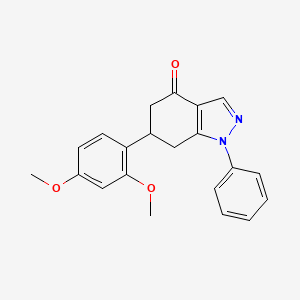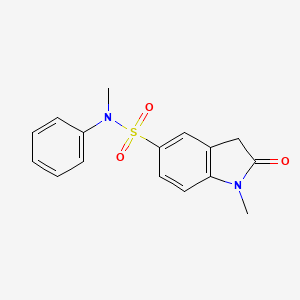![molecular formula C20H32N4O2 B11050340 1'-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11050340.png)
1'-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipiperidine backbone with a methoxy-dimethylpyridinyl group, making it a subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the pyridinyl and piperidine intermediates. One common method involves the alkylation of 4-methoxy-3,5-dimethylpyridine with a suitable piperidine derivative under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridinyl ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated piperidine derivatives .
Applications De Recherche Scientifique
1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Mécanisme D'action
The mechanism of action of 1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole: Shares a similar pyridinyl group but differs in the benzimidazole backbone.
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate: Similar pyridinyl group but with an acetate functional group.
Omeprazole Sulfide: Contains a similar pyridinyl group but is used primarily as a proton pump inhibitor.
Uniqueness
1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine backbone, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H32N4O2 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H32N4O2/c1-15-13-22-17(16(2)18(15)26-3)14-23-11-7-20(8-12-23,19(21)25)24-9-5-4-6-10-24/h13H,4-12,14H2,1-3H3,(H2,21,25) |
Clé InChI |
MQWKAXVEPPAFCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CN2CCC(CC2)(C(=O)N)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11050261.png)
![3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050268.png)

![N-acetyl-N-[13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B11050274.png)
![Ethyl 5-[2-(3-chloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11050276.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide](/img/structure/B11050277.png)

![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11050291.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11050295.png)
![2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol](/img/structure/B11050298.png)

![N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide](/img/structure/B11050302.png)

![2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11050335.png)